3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one” belongs to the class of organic compounds known as thienopyrimidines . These are polycyclic aromatic compounds containing a thiophene ring fused to a pyrimidine ring . Thienopyrimidines and their derivatives are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thienopyrimidines and their condensed analogs is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The most popular approaches involve the direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiophene ring fused to a pyrimidine ring. The presence of an ethyl group at the 3-position, a furan ring at the 5-position, and a sulfanyl group at the 2-position would further characterize this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiophene and pyrimidine rings would likely make this compound aromatic and relatively stable. The sulfanyl, ethyl, and furan groups would likely influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications
Organic Synthesis and Catalysis
- Pinacol Boronic Esters : This compound serves as a valuable building block in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron moiety) is less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations, including formal anti-Markovnikov alkene hydromethylation.
Hydroboration-Deboronation Strategies
- Hydromethylation of Alkenes : The protodeboronation of in situ-generated catechol boronic esters proceeds via a radical chain reaction, allowing for the formal hydrogenation of unactivated alkenes to alkanes. This strategy has been applied to methoxy-protected (−)-Δ8-THC and cholesterol . The stability of pinacol boronic esters makes them attractive for such transformations.
Antiviral Research
- Pyrazolo[3,4-d]pyrimidines : Similar heterocyclic structures have shown antiviral activity. While not directly studied for this compound, exploring its derivatives could lead to potential antiviral therapeutics .
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-ethyl-5-(furan-2-yl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c1-2-14-11(15)9-7(8-4-3-5-16-8)6-18-10(9)13-12(14)17/h3-6H,2H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPMLRQDLABBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(NC1=S)SC=C2C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.